
2-Hydroxy-1-(4-methylpiperazin-1-yl)-2,2-diphenylethanethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- is a complex organic compound with a unique structure that includes a piperazine ring, a hydroxyl group, and two phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- typically involves multiple steps, including the formation of the piperazine ring, the introduction of the hydroxyl group, and the attachment of the phenyl groups. Common reagents used in these reactions may include piperazine, phenyl halides, and hydroxylating agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent product quality. Key considerations include the selection of raw materials, reaction optimization, and waste management.
Analyse Chemischer Reaktionen
Types of Reactions
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the piperazine ring or the phenyl groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the piperazine ring may produce a more saturated derivative.
Wissenschaftliche Forschungsanwendungen
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
ETHANETHIONE,2-HYDROXY-1-(4-METHYL-1-PIPERAZINYL)-2,2-DIPHENYL- can be compared with other similar compounds, such as:
Piperazine derivatives: Compounds with similar piperazine rings but different substituents.
Phenyl-substituted compounds: Molecules with phenyl groups attached to different functional groups.
Hydroxyl-containing compounds: Chemicals with hydroxyl groups that exhibit similar reactivity.
Eigenschaften
CAS-Nummer |
59408-59-2 |
|---|---|
Molekularformel |
C19H22N2OS |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
2-hydroxy-1-(4-methylpiperazin-1-yl)-2,2-diphenylethanethione |
InChI |
InChI=1S/C19H22N2OS/c1-20-12-14-21(15-13-20)18(23)19(22,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,22H,12-15H2,1H3 |
InChI-Schlüssel |
FAJLKHQUDNTGPB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=S)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


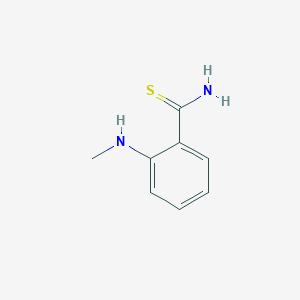
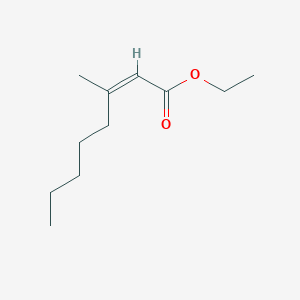
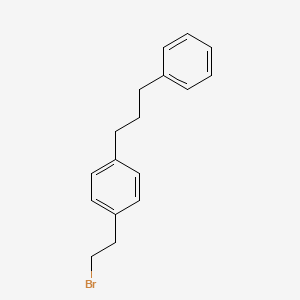
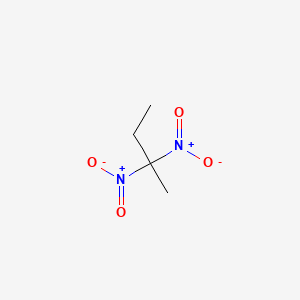
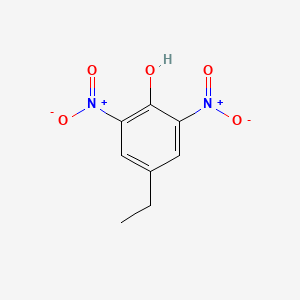
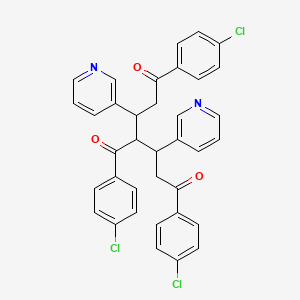
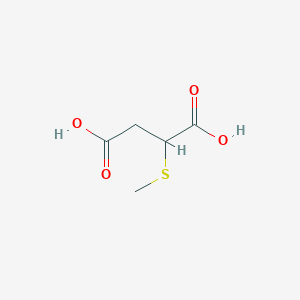


![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride](/img/structure/B13999780.png)
![2-Methyl-2-[(4-nitrobenzoyl)amino]pentanedioic acid](/img/structure/B13999781.png)
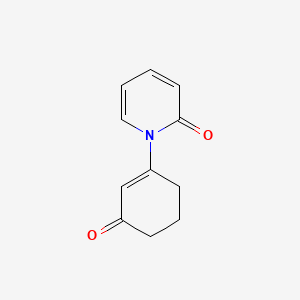

![4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzenesulfonamide](/img/structure/B13999805.png)
